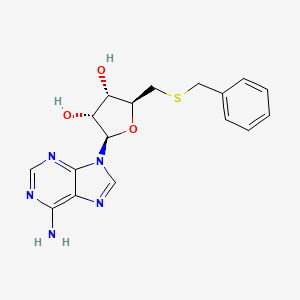

5'-S-Benzyl-5'-thioadenosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-S-Benzyl-5'-thioadenosine is a useful research compound. Its molecular formula is C17H19N5O3S and its molecular weight is 373.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5'-S-Benzyl-5'-thioadenosine (Bz-thio-ADO) is a derivative of adenosine that has garnered attention for its biological activities, particularly in relation to its interaction with adenosine receptors. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.

This compound is characterized by the presence of a benzyl group at the 5' position and a thioether linkage, which distinguishes it from other adenosine derivatives. This modification enhances its affinity for specific adenosine receptors, particularly the A3 subtype. The thioether linkage plays a crucial role in modulating receptor activity and selectivity.

Table 1: Comparison of Adenosine Derivatives

| Compound | Structure Modification | Receptor Affinity | Biological Activity |

|---|---|---|---|

| Adenosine | None | Low | Baseline activity |

| 5'-S-Methylthioadenosine | Methyl group at 5' | Moderate | Anti-inflammatory |

| This compound | Benzyl group at 5' | High | Anticancer, cardioprotective |

Anticancer Properties

Research indicates that Bz-thio-ADO exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of A3 adenosine receptors, which are known to mediate cytotoxic effects. In vitro studies demonstrated that Bz-thio-ADO effectively inhibited cell proliferation in breast and colon cancer models.

Case Study: Breast Cancer Cell Line

In a study involving MCF-7 breast cancer cells, treatment with Bz-thio-ADO resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins, suggesting a shift towards apoptosis induction.

Cardioprotective Effects

Bz-thio-ADO has also been investigated for its cardioprotective effects, particularly in ischemic conditions. Activation of A3 receptors by this compound leads to reduced myocardial injury during ischemia-reperfusion events. Animal models have shown that pre-treatment with Bz-thio-ADO significantly reduces infarct size and improves cardiac function post-injury.

Case Study: Ischemia-Reperfusion Injury

In a rat model of myocardial ischemia-reperfusion, administration of Bz-thio-ADO prior to reperfusion resulted in a marked reduction in myocardial necrosis compared to controls. This protective effect was associated with enhanced antioxidant activity and reduced inflammatory responses.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of Bz-thio-ADO indicates favorable absorption and distribution characteristics. Studies suggest that it exhibits a half-life conducive for therapeutic use, although detailed pharmacokinetic data are still emerging.

Safety Considerations:

While Bz-thio-ADO shows promise in various therapeutic contexts, potential side effects include interactions with other medications that affect adenosine metabolism or receptor activity. Monitoring for adverse effects is recommended during clinical evaluations.

Properties

CAS No. |

5135-39-7 |

|---|---|

Molecular Formula |

C17H19N5O3S |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(benzylsulfanylmethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C17H19N5O3S/c18-15-12-16(20-8-19-15)22(9-21-12)17-14(24)13(23)11(25-17)7-26-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H2,18,19,20)/t11-,13-,14-,17-/m1/s1 |

InChI Key |

FEUWMZLAKGHCOJ-LSCFUAHRSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CSCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.